![molecular formula C13H14BrN3 B1481899 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098136-23-1](/img/structure/B1481899.png)
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
“4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom and a cyclopropylmethyl group attached to the pyrazole ring .
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine are related to the formation of carbon-carbon bonds . These pathways are crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
The compound’s properties as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds .
properties
IUPAC Name |
4-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHIPYPSDZTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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